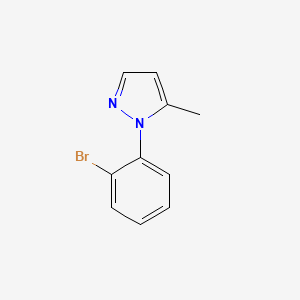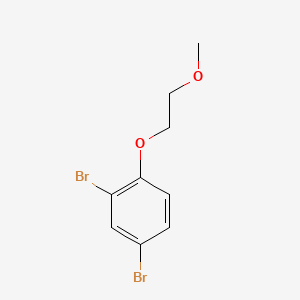![molecular formula C7H12F3NO B571825 [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol CAS No. 1263285-99-9](/img/structure/B571825.png)
[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol: is a chemical compound characterized by the presence of a trifluoromethyl group attached to an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Attachment of the Methanol Group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming aldehydes or ketones.
Reduction: Reduction reactions may convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or reagent to study biochemical pathways and interactions. Its trifluoromethyl group can serve as a marker in spectroscopic studies.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may enhance the performance of products such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism by which [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability, affecting its overall pharmacokinetic profile.
Comparison with Similar Compounds
Similar Compounds
[1-(2,2,2-Trifluoro-1-methyl-ethyl)-piperazine]: Similar in structure but with a piperazine ring instead of an azetidine ring.
[1-(2,2,2-Trifluoro-1-methyl-ethyl)-hydrazine]: Contains a hydrazine group instead of a methanol group.
Uniqueness
The uniqueness of [1-(2,2,2-Trifluoro-1-methyl-ethyl)-azetidin-3-YL]-methanol lies in its combination of the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Properties
IUPAC Name |
[1-(1,1,1-trifluoropropan-2-yl)azetidin-3-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO/c1-5(7(8,9)10)11-2-6(3-11)4-12/h5-6,12H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMMTELCEYMWMA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)N1CC(C1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-Benzamido-3-{2-[6-(ethenesulfonyl)-1-sulfonaphthalen-2-yl]hydrazinylidene}-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B571742.png)
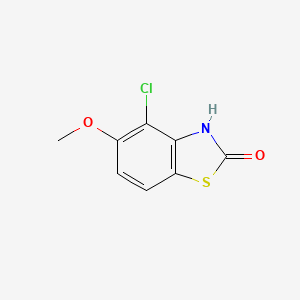
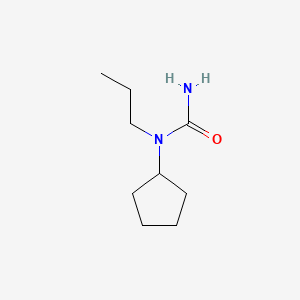
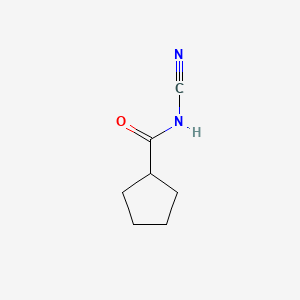
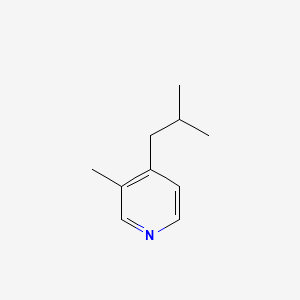
![N-[[4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl]methyl] Rabeprazole Sulfone](/img/structure/B571751.png)
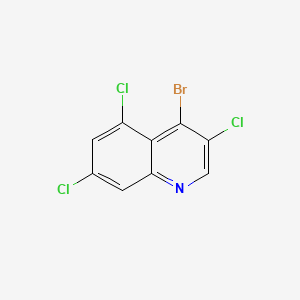
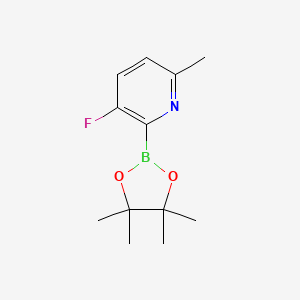
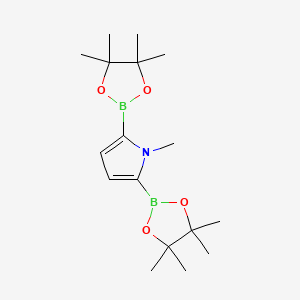
![7'-Methoxy-2',3'-dihydro-1'h-spiro[cyclobutane-1,4'-isoquinoline]](/img/structure/B571756.png)
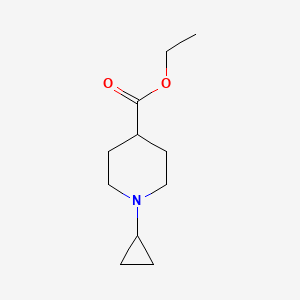
![3h-Imidazo[4,5-c]pyridine-7-carboxylic acid](/img/structure/B571760.png)
